(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine
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Overview
Description
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine is a chiral amine compound featuring a cyclopentane ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine typically involves the following steps:
Cyclopentane Ring Formation: Starting with a suitable cyclopentane precursor, the ring is functionalized to introduce the amine group.
Fluorophenyl Substitution:
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-amine: A diastereomer with different stereochemistry.
(1S,2R)-2-(4-fluorophenyl)cyclopentan-1-amine: Another diastereomer with distinct properties.
(1S,2S)-2-(4-fluorophenyl)cyclopentan-1-amine: The enantiomer of the compound .
Uniqueness
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H14FN |
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Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m1/s1 |
InChI Key |
SBIOJANZHQTSRP-GHMZBOCLSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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